6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,4,6-trichlorobenzaldehyde in the presence of a base, followed by cyclization with furfural and subsequent nitrile formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Another compound with a similar structure but different functional groups.
5-Amino-pyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11Cl3N4O2 |
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Molecular Weight |
421.7 g/mol |
IUPAC Name |
6-amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H11Cl3N4O2/c1-7-14-15(9(6-22)17(23)27-18(14)25-24-7)12-2-3-13(26-12)16-10(20)4-8(19)5-11(16)21/h2-5,15H,23H2,1H3,(H,24,25) |
InChI Key |
QVPYIGCAJUDKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
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